1H-imidazole;1H-imidazol-3-ium;methylsulfinylmethane;tetrachlororuthenium
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Overview
Description
The compound “1H-imidazole;1H-imidazol-3-ium;methylsulfinylmethane;tetrachlororuthenium” is a complex chemical entity that combines several functional groups and elements. This compound is of interest due to its unique structural features and potential applications in various fields, including chemistry, biology, and industry. The presence of imidazole and imidazolium moieties, along with methylsulfinylmethane and tetrachlororuthenium, suggests a multifaceted compound with diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives typically involves the cyclization of amido-nitriles or the reaction of amines with aldehydes or ketones . For instance, the cyclization of amido-nitriles can be catalyzed by nickel, leading to the formation of disubstituted imidazoles under mild conditions . The inclusion of various functional groups, such as arylhalides and heterocycles, is possible through this method.
. The reaction conditions typically involve moderate temperatures and the presence of a catalyst.
Tetrachlororuthenium complexes can be prepared by reacting ruthenium trichloride with chlorine gas under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of imidazole derivatives often involves large-scale cyclization reactions using automated reactors and continuous flow systems . The production of methylsulfinylmethane is typically achieved through catalytic oxidation processes in large reactors, ensuring high yield and purity . Tetrachlororuthenium complexes are produced in specialized facilities equipped to handle reactive gases and transition metal complexes .
Chemical Reactions Analysis
Types of Reactions
The compound “1H-imidazole;1H-imidazol-3-ium;methylsulfinylmethane;tetrachlororuthenium” can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen, and other peroxides are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and other hydride donors are used for reduction reactions.
Nucleophiles: Halides, amines, and other nucleophiles are used in substitution reactions.
Major Products
Scientific Research Applications
The compound “1H-imidazole;1H-imidazol-3-ium;methylsulfinylmethane;tetrachlororuthenium” has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the production of advanced materials and as a reagent in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. Imidazole and imidazolium moieties can interact with enzymes and receptors, modulating their activity . Methylsulfinylmethane acts as a solvent and stabilizer, enhancing the solubility and reactivity of the compound . Tetrachlororuthenium complexes can participate in redox reactions, altering the oxidation state of the metal center and influencing its coordination properties .
Comparison with Similar Compounds
Similar Compounds
1H-imidazole: A simple imidazole derivative with broad applications in chemistry and biology.
1H-imidazol-3-ium: An imidazolium salt with unique reactivity and stability.
Tetrachlororuthenium: A ruthenium complex with diverse applications in catalysis and materials science.
Uniqueness
The uniqueness of “1H-imidazole;1H-imidazol-3-ium;methylsulfinylmethane;tetrachlororuthenium” lies in its combination of functional groups and elements, providing a multifaceted compound with diverse reactivity and applications. The presence of both imidazole and imidazolium moieties, along with methylsulfinylmethane and tetrachlororuthenium, offers a unique platform for exploring new chemical reactions and applications .
Properties
Molecular Formula |
C8H15Cl4N4ORuS+ |
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Molecular Weight |
458.2 g/mol |
IUPAC Name |
1H-imidazole;1H-imidazol-3-ium;methylsulfinylmethane;tetrachlororuthenium |
InChI |
InChI=1S/2C3H4N2.C2H6OS.4ClH.Ru/c2*1-2-5-3-4-1;1-4(2)3;;;;;/h2*1-3H,(H,4,5);1-2H3;4*1H;/q;;;;;;;+4/p-3 |
InChI Key |
HIAWXYSWERGOAJ-UHFFFAOYSA-K |
Canonical SMILES |
CS(=O)C.C1=C[NH+]=CN1.C1=CN=CN1.Cl[Ru](Cl)(Cl)Cl |
Origin of Product |
United States |
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